![molecular formula C11H9FN2O B13309487 2-Fluoro-6-(2-methyl-1H-imidazol-1-yl)benzaldehyde](/img/structure/B13309487.png)
2-Fluoro-6-(2-methyl-1H-imidazol-1-yl)benzaldehyde
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Overview
Description
2-Fluoro-6-(2-methyl-1H-imidazol-1-yl)benzaldehyde is a chemical compound that features a benzaldehyde core substituted with a fluoro group and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-(2-methyl-1H-imidazol-1-yl)benzaldehyde typically involves the formation of the imidazole ring followed by its attachment to the benzaldehyde core. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-(2-methyl-1H-imidazol-1-yl)benzaldehyde can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products
Oxidation: 2-Fluoro-6-(2-methyl-1H-imidazol-1-yl)benzoic acid.
Reduction: 2-Fluoro-6-(2-methyl-1H-imidazol-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Based on the search results, here's what is known about 2-Fluoro-6-(2-methyl-1H-imidazol-1-yl)benzaldehyde:
Basic Information
this compound is a chemical compound with the molecular formula C11H9FN2O . It has a molecular weight of 204.20 g/mol . Other names or identifiers for this compound include 1690765-60-6 and EN300-1292992 .
Structure and Identifiers
The compound's IUPAC name is 2-fluoro-6-(2-methylimidazol-1-yl)benzaldehyde .
Key identifiers include:
- InChI: InChI=1S/C11H9FN2O/c1-8-13-5-6-14(8)11-4-2-3-10(12)9(11)7-15/h2-7H,1H3
- InChIKey: OEXBHRMEIJJCRJ-UHFFFAOYSA-N
- SMILES: CC1=NC=CN1C2=C(C(=CC=C2)F)C=O
- CAS No.: 1690765-60-6
Availability and Offerings
This compound is available for purchase from chemical suppliers . BLD Pharm offers the compound and notes that it may require cold-chain transportation . They also indicate it may be temporarily out of stock .
Potential Applications
While the search results do not explicitly detail the applications of this compound, they do provide some context clues:
- The broader class of compounds (benzaldehydes and imidazoles) has widespread applications in various fields .
- Related compounds may be used as starting materials for synthesizing various useful compounds, including pharmaceuticals .
- The presence of a fluorine atom can also influence the compound's properties and potential applications in medicinal chemistry .
- Other documents refer to related compounds such as "2-Chloro-6-(2-methyl-1h-imidazol-1-yl)benzaldehyde" which may provide a starting point for researching potential applications .
Mechanism of Action
The mechanism of action of 2-Fluoro-6-(2-methyl-1H-imidazol-1-yl)benzaldehyde largely depends on its application. In medicinal chemistry, the imidazole ring can interact with various biological targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. The fluoro group can enhance the compound’s binding affinity and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-6-(1-trityl-1H-imidazol-4-yl)benzaldehyde: Similar structure but with a trityl group instead of a methyl group.
2-Fluoro-6-(2-methyl-1H-imidazol-1-yl)pyridine: Similar structure but with a pyridine ring instead of a benzaldehyde core.
Uniqueness
2-Fluoro-6-(2-methyl-1H-imidazol-1-yl)benzaldehyde is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both a fluoro group and an imidazole ring makes it a versatile compound for various applications.
Biological Activity
2-Fluoro-6-(2-methyl-1H-imidazol-1-yl)benzaldehyde (CAS Number: 1690765-60-6) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) of this compound based on recent research findings.
- Molecular Formula : C₁₁H₉FN₂O
- Molecular Weight : 204.20 g/mol
- CAS Number : 1690765-60-6
Synthesis
The synthesis of this compound typically involves the introduction of a fluorine atom at the 2-position of a benzaldehyde derivative, followed by the formation of an imidazole ring. The detailed synthetic pathways have been documented in various studies, emphasizing the importance of optimizing reaction conditions to enhance yield and purity .
Antimicrobial Activity
Research has indicated that compounds containing imidazole rings exhibit significant antimicrobial properties. In vitro studies have shown that derivatives similar to this compound possess activity against various bacterial strains:
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
Compound A | E. coli | 0.0195 |
Compound B | S. aureus | 0.0048 |
Compound C | C. albicans | 0.039 |
These findings suggest that the imidazole moiety contributes significantly to the antibacterial activity, with variations in substituents affecting potency .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Studies involving structure-activity relationships (SAR) have highlighted that modifications at specific positions on the imidazole ring can enhance cytotoxicity against cancer cell lines. For example, compounds with fluorine substitutions have shown improved inhibition rates against fibroblast growth factor receptor (FGFR) signaling pathways:
Compound | IC₅₀ (nM) | Cell Line |
---|---|---|
Compound D | 15.0 | Cancer Xenografts |
Compound E | 642.1 | Various Tumor Lines |
This indicates that strategic modifications can lead to compounds with significant anticancer properties .
Study on Antitumor Activity
A notable study evaluated the antitumor effects of several imidazole derivatives, including this compound. The research demonstrated that these compounds could effectively inhibit tumor growth in xenograft models, showcasing their potential for further development as therapeutic agents .
SAR Analysis
A comprehensive SAR analysis conducted on related compounds revealed that:
- The presence of a fluorine atom at the ortho position significantly enhances biological activity.
- Substituents on the imidazole ring modulate both antibacterial and anticancer activities.
This analysis is crucial for guiding future synthetic efforts towards more potent derivatives .
Properties
Molecular Formula |
C11H9FN2O |
---|---|
Molecular Weight |
204.20 g/mol |
IUPAC Name |
2-fluoro-6-(2-methylimidazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H9FN2O/c1-8-13-5-6-14(8)11-4-2-3-10(12)9(11)7-15/h2-7H,1H3 |
InChI Key |
OEXBHRMEIJJCRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1C2=C(C(=CC=C2)F)C=O |
Origin of Product |
United States |
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